molecular formula C10H8F4O B13705040 1-Cyclopropyl-2-fluoro-4-(trifluoromethoxy)benzene

1-Cyclopropyl-2-fluoro-4-(trifluoromethoxy)benzene

Katalognummer: B13705040
Molekulargewicht: 220.16 g/mol
InChI-Schlüssel: FAVMYGKUGSOGHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-2-fluoro-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-fluoro-4-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethyl ether reagents under specific conditions. For instance, the use of lithium diisopropylamide (LIDA) at low temperatures can facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic substitution, and purification through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropyl-2-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or the trifluoromethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzene ring can be subjected to oxidation or reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-2-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-Cyclopropyl-2-fluoro-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

  • 1-Fluoro-4-(trifluoromethoxy)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Fluoro-2-(trifluoromethoxy)benzene

Comparison: 1-Cyclopropyl-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C10H8F4O

Molekulargewicht

220.16 g/mol

IUPAC-Name

1-cyclopropyl-2-fluoro-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H8F4O/c11-9-5-7(15-10(12,13)14)3-4-8(9)6-1-2-6/h3-6H,1-2H2

InChI-Schlüssel

FAVMYGKUGSOGHB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=C(C=C(C=C2)OC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.